3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopropylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(14-10-3-4-10)6-2-9-1-5-11-12(7-9)17-8-16-11/h1-2,5-7,10H,3-4,8H2,(H,14,15)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEFLZFXOLMOQP-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of the synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide, a compound of interest in medicinal chemistry and drug development due to its structural motifs found in various bioactive molecules.[1][2] We will explore the strategic disconnection of the target molecule and detail a robust, two-step synthetic pathway. The narrative emphasizes the rationale behind methodological choices, providing field-proven insights into reaction mechanisms, reagent selection, and purification strategies. This document is designed to serve as a practical resource for researchers engaged in synthetic organic chemistry and the development of novel therapeutic agents.
Strategic Overview: A Retrosynthetic Approach
The synthesis of the target amide is most logically approached by disconnecting the amide bond, a common and reliable transformation. This retrosynthetic analysis reveals two key precursors: 3-(1,3-benzodioxol-5-yl)acrylic acid and cyclopropylamine. The acrylic acid intermediate, a substituted cinnamic acid derivative, can be further disconnected at the alkene bond, tracing back to the commercially available and inexpensive starting material, 1,3-benzodioxole-5-carbaldehyde, commonly known as piperonal.[3]
Caption: Retrosynthetic analysis of the target molecule.
This two-step strategy involves an initial carbon-carbon bond formation to construct the cinnamic acid backbone, followed by an amide coupling reaction.
Part I: Synthesis of 3-(1,3-benzodioxol-5-yl)acrylic acid
The formation of the α,β-unsaturated carboxylic acid from piperonal is a cornerstone of this synthesis. While several methods exist, including the Palladium-catalyzed Heck reaction[4][5][6] and the Wittig olefination[7][8][9], the Knoevenagel condensation offers a highly efficient, direct, and cost-effective route.[10][11]
Recommended Protocol: Knoevenagel-Doebner Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base. The Doebner modification utilizes pyridine as both the catalyst and solvent, which facilitates the subsequent decarboxylation of the intermediate to yield the desired product directly.[10]
Mechanism: The reaction proceeds via the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of piperonal. The resulting aldol-type adduct undergoes dehydration to form a stable conjugated system. Under the reaction conditions, the dicarboxylic acid intermediate readily decarboxylates to yield the final acrylic acid product.
Caption: Mechanism of the Knoevenagel-Doebner condensation.
Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperonal (1.0 eq) and malonic acid (1.1 eq).
-
Solvent/Catalyst: Add pyridine (2-3 mL per gram of piperonal) to the flask. The pyridine acts as both the solvent and the basic catalyst.
-
Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl) until the pH is ~1-2. This protonates the carboxylate and precipitates the product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude solid with cold water to remove any residual pyridine hydrochloride. The product, 3-(1,3-benzodioxol-5-yl)acrylic acid, can be further purified by recrystallization from an appropriate solvent such as ethanol/water to yield a white crystalline solid.
Part II: Amide Coupling to Yield the Final Product
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[12][13] Therefore, the carboxylic acid must first be activated. Carbodiimide coupling agents are widely used for this purpose due to their high efficiency and mild reaction conditions.[14]
Recommended Protocol: EDC-Mediated Amide Coupling
We recommend using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) as the coupling agent. A key advantage of EDC is that its urea byproduct is water-soluble, which greatly simplifies the purification process compared to other carbodiimides like dicyclohexylcarbodiimide (DCC).[15][16]
Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16] This intermediate is susceptible to nucleophilic attack by the primary amine (cyclopropylamine). The amine displaces the activated leaving group, forming the desired amide bond and releasing a soluble N,N'-disubstituted urea byproduct.
Caption: Mechanism of EDC-mediated amide bond formation.
Experimental Protocol
-
Setup: Dissolve 3-(1,3-benzodioxol-5-yl)acrylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add EDC hydrochloride (1.2 eq) to the solution and stir for 10-15 minutes at room temperature to allow for the formation of the active ester.
-
Amine Addition: Add cyclopropylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted amine and basic byproducts, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.[17]
Data Summary and Characterization
Precise characterization is essential to confirm the identity and purity of the synthesized compound.
Table 1: Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Role |
| Part I | ||
| Piperonal | 150.13 | Starting Material |
| Malonic Acid | 104.06 | C2 Source |
| Pyridine | 79.10 | Catalyst/Solvent |
| Part II | ||
| 3-(1,3-benzodioxol-5-yl)acrylic acid | 192.17 | Intermediate |
| Cyclopropylamine | 57.09 | Amine Source |
| EDC Hydrochloride | 191.70 | Coupling Agent |
| Dichloromethane (DCM) | 84.93 | Solvent |
Table 2: Expected Analytical Data for Final Product
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.5-6.7 (m, Ar-H, vinyl-H), ~6.0 (s, -O-CH₂-O-), ~5.8 (br s, NH), ~2.8 (m, cyclopropyl-CH), ~0.8 (m, cyclopropyl-CH₂), ~0.6 (m, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~165 (C=O), ~148-140 (Ar-C, vinyl-CH), ~130-105 (Ar-C, vinyl-CH), ~101 (-O-CH₂-O-), ~23 (cyclopropyl-CH), ~7 (cyclopropyl-CH₂) |
| Mass Spec (ESI+) | [M+H]⁺ expected at m/z ~232.10 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.[18][19]
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence featuring a Knoevenagel-Doebner condensation followed by an EDC-mediated amide coupling. This pathway utilizes readily available starting materials and employs robust, well-established chemical transformations. The protocols outlined in this guide are scalable and provide a solid foundation for researchers requiring access to this and structurally related compounds for applications in drug discovery and development.
References
- Benchchem. (n.d.). Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.).
-
Wikipedia. (2024, May 28). Carbodiimide. Retrieved from [Link]
- Ibrahim, M. B., et al. (2023). GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST. Bayero Journal of Pure and Applied Sciences, 16(1), 105-110.
-
Wikipedia. (2024, May 28). Carbodiimide. Retrieved from [Link]
-
Beilstein Journals. (2015, November 19). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Johnson Matthey Technology Review. (1999, October 1). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent synthetic applications of the non-classical Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). Coupling reagent and method for coupling amines with carboxylic acids.
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERONAL. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperonal. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperonal. Retrieved from [Link]
-
Molbase. (n.d.). 3-(Benzo[d][4][5]dioxol-5-yl)acrylic acid. Retrieved from [https://www.molbase.com/en/name-3-(Benzo[d][4][5]dioxol-5-yl)acrylic%20acid.html]([Link]4][5]dioxol-5-yl)acrylic%20acid.html)
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][4][5]dioxol- 5-yl). Retrieved from [Link]
-
Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
MDPI. (2025, August 25). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]
-
PubMed. (2006, February 23). Cyclopropylamino acid amide as a pharmacophoric replacement for 2,3-diaminopyridine. Application to the design of novel bradykinin B1 receptor antagonists. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
-
Frontiers. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]
Sources
- 1. Cyclopropylamino acid amide as a pharmacophoric replacement for 2,3-diaminopyridine. Application to the design of novel bradykinin B1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 3. Piperonal - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 7. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. peptide.com [peptide.com]
- 16. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijcmas.com [ijcmas.com]
- 19. mdpi.com [mdpi.com]
"3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide characterization methods"
An In-Depth Technical Guide to the Analytical Characterization of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide
Foreword: The Imperative of Rigorous Characterization
In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity is merely the first step. The true scientific value and potential for application of a compound such as this compound are unlocked only through a comprehensive and multi-faceted analytical characterization. This guide provides researchers, scientists, and drug development professionals with a robust framework for confirming the identity, purity, and structural integrity of this molecule. The methodologies outlined herein are designed not as a rigid checklist, but as a logical, self-validating workflow, blending foundational analytical principles with field-proven insights to ensure data of the highest quality and integrity.
The Analytical Strategy: A Multi-Technique Approach
The characterization of a novel compound is not a monolithic task but an integrated process where each analytical technique provides a unique piece of the structural puzzle. Our strategy is built on a logical progression from initial confirmation of molecular weight and functional groups to a detailed elucidation of atomic connectivity and, finally, a quantitative assessment of purity.
This workflow ensures that each step builds upon the last, providing a comprehensive and validated analytical data package.
Caption: Integrated workflow for the characterization of this compound.
Structural Elucidation: Confirming Identity and Connectivity
This phase focuses on definitively proving that the synthesized molecule is indeed this compound.
Mass Spectrometry (MS)
Mass spectrometry is the first-line technique for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the intact molecular ion.
-
Objective: To verify the molecular mass of the compound. The chemical formula is C₁₃H₁₃NO₃, with an expected monoisotopic mass of approximately 231.0895 g/mol .
-
Causality of Choice: ESI in positive ion mode is chosen to protonate the molecule, forming the [M+H]⁺ ion, which is easily detectable.[1][2] High-Resolution Mass Spectrometry (HRMS), such as on a QTOF instrument, is crucial not just for confirming the mass but for determining the elemental composition, providing a high degree of confidence in the molecular formula.[3]
Expected Observations:
-
Primary Ion: A prominent peak at m/z ≈ 232.0973 corresponding to the [M+H]⁺ adduct.
-
Other Adducts: Potential for [M+Na]⁺ (m/z ≈ 254.0793) or [M+K]⁺ adducts depending on solvent purity.
-
Fragmentation (MS/MS): Tandem MS (MS/MS) can be used to further confirm the structure by fragmenting the parent ion.[1] Key expected fragments would arise from the cleavage of the amide bond or the loss of the cyclopropyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is necessary for a complete assignment.
-
Objective: To map the complete carbon-hydrogen framework and confirm the precise connectivity of the benzodioxole, acrylamide, and cyclopropyl moieties.
-
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point, but if the N-H proton signal is broad or exchanges, switching to DMSO-d₆ is recommended as it sharpens the amide proton peak, making it easier to identify and observe its couplings.[4]
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|
| NH | 6.0 - 7.5 | Broad singlet or doublet | Amide proton, chemical shift is solvent and concentration dependent. |
| Ar-H (3 protons) | 6.7 - 7.2 | m | Aromatic protons on the benzodioxole ring.[4][5] |
| -CH =CH - | 6.3 - 7.6 | d, d (J ≈ 15 Hz) | Vinylic protons, trans coupling constant is typically large. |
| O-CH₂ -O | ~6.0 | s | Methylene bridge protons of the benzodioxole ring.[6] |
| Cyclopropyl-CH | 2.7 - 2.9 | m | Methine proton on the cyclopropyl ring adjacent to the nitrogen. |
| Cyclopropyl-CH₂ (4 protons) | 0.5 - 0.9 | m | Methylene protons on the cyclopropyl ring. |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C =O | 165 - 170 | Amide carbonyl carbon.[7] |
| Ar-C (6 carbons) | 108 - 150 | Aromatic carbons of the benzodioxole system.[5] |
| -C H=C H- | 120 - 145 | Vinylic carbons. |
| O-C H₂-O | ~101 | Methylene bridge carbon.[6] |
| Cyclopropyl-C H | 22 - 26 | Methine carbon of the cyclopropyl ring. |
| Cyclopropyl-C H₂ | 5 - 10 | Methylene carbons of the cyclopropyl ring. |
2D NMR for Connectivity Confirmation: To irrefutably link the structural fragments, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the vinyl group, within the cyclopropyl ring).
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the assignments made in the 1D spectra.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing connectivity between spin systems. It shows correlations between protons and carbons that are 2-3 bonds away.
Caption: Key HMBC correlations confirming the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, serving as a quick quality control check.[8]
-
Objective: To verify the presence of the amide, alkene, and benzodioxole functional groups.
-
Methodology: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Table 3: Key IR Absorption Frequencies
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Rationale |
|---|---|---|---|
| Secondary Amide | N-H stretch | 3370 - 3170 | Characteristic stretching of the N-H bond in a secondary amide.[9] |
| Amide | C=O stretch (Amide I) | 1680 - 1630 | Carbonyl stretching, a very strong and reliable band.[9] |
| Alkene | C=C stretch | 1650 - 1600 | Stretching of the carbon-carbon double bond. |
| Aromatic | C=C stretch | 1600, 1475 | In-ring carbon-carbon stretching of the benzene ring. |
| Benzodioxole | C-O-C stretch | ~1245 | Asymmetric stretching of the ether linkages in the dioxole ring.[3] |
Purity Assessment: Chromatographic Separation
Once the structure is confirmed, the next critical step is to determine the purity of the bulk material and identify any potential impurities from the synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or Diode Array Detection (DAD) is the gold standard for purity analysis of non-volatile organic compounds.
-
Objective: To separate the main compound from any impurities and starting materials, allowing for accurate purity quantification (e.g., % area).
-
Causality of Choice: A reverse-phase C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. The benzodioxole and acrylamide moieties provide strong chromophores, making UV detection highly sensitive. A DAD allows for the examination of the full UV spectrum of each peak, which helps in peak identification and purity assessment.[10]
Protocol: HPLC Purity Method
-
System: Agilent 1200 Series HPLC or equivalent with DAD.[10]
-
Column: ZORBAX HILIC Plus column (4.6 mm × 50 mm, 3.5 µm) or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes. This ensures elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[10]
-
Detection: DAD set at a wavelength of maximum absorbance (likely around 260-310 nm, to be determined by initial scan) and a secondary monitoring wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to create a 1 mg/mL stock solution.[11] Further dilute as necessary.
System Suitability:
-
Precision: Five replicate injections of a standard solution should yield a Relative Standard Deviation (RSD) of <2% for the peak area.[12]
-
Peak Tailing: The tailing factor for the main peak should be between 0.9 and 1.5.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of this compound is challenging due to its relatively high molecular weight and the presence of the polar amide group, which can lead to poor peak shape and thermal degradation in the injector.[13] However, it can be a valuable tool for identifying volatile impurities or if derivatization is employed.
-
Objective: To identify low molecular weight, volatile, or thermally stable impurities not easily detected by HPLC.
-
Expert Insight: Derivatization is often necessary for the GC analysis of acrylamide-type compounds.[14][15] Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can increase volatility and thermal stability, making the compound more amenable to GC-MS analysis.[13] This approach converts the acidic N-H proton to a non-polar silyl group.
Protocol: GC-MS with Derivatization
-
Derivatization: Dissolve a small amount of the sample in a dry solvent (e.g., acetonitrile). Add an excess of MSTFA. Heat the mixture (e.g., 60-70 °C) for 30-60 minutes to ensure complete reaction.
-
System: Agilent 6890 GC with 5973N MSD or equivalent.[16]
-
Column: A mid-polarity column like a DB-35ms is suitable for the derivatized analyte.[16]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Scan in full scan mode (e.g., m/z 40-500) with electron impact (EI) ionization. The resulting mass spectra can be compared against libraries (e.g., NIST) to identify impurities.
Conclusion
The comprehensive characterization of this compound demands a synergistic application of spectroscopic and chromatographic techniques. This guide outlines a robust workflow, beginning with the confirmation of molecular weight and functional groups by MS and IR, followed by definitive structural mapping using 1D and 2D NMR. The purity of the compound is then rigorously assessed using a validated HPLC method, which can be supplemented by GC-MS for a more complete impurity profile. By following this integrated approach and understanding the causal reasoning behind each analytical choice, researchers can generate a high-integrity data package that validates the molecule's structure and purity, paving the way for its further investigation and application.
References
-
LabRulez GCMS. (n.d.). Gas Chromatography/Mass Spectrometry Approaches to the Analysis of Acrylamide in Foods Application. Available at: [Link]
-
Agilent Technologies. (n.d.). GC-MS Approaches to the Analysis of Acrylamide. Available at: [Link]
-
U.S. EPA. (1994). Method 8316 (SW-846): Acrylamide, Acrylonitrile and Acrolein by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Lee, J. B., et al. (n.d.). Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization. ResearchGate. Available at: [Link]
-
Delgado-Andrade, C., et al. (2023). New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives. PMC. Available at: [Link]
-
Mortazavi, K., et al. (2016). Determining the amount of Acrylamide in Potato Chips Using Xanthydrol as a Derivative Representative with Gas Chromatography-Mas. Nutrition and food in health and disease. Available at: [Link]
-
Agilent Technologies. (n.d.). Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. Available at: [Link]
-
Ghalebi, M., et al. (2019). High-Performance Liquid Chromatography Determination of Acrylamide after Its Extraction from Potato Chips. Pharmaceutical Sciences. Available at: [Link]
-
Xu, J., Ye, J., & Liu, S. (n.d.). Synthesis of Well-Defined Cyclic Poly(N-isopropylacrylamide) via Click Chemistry and Its Unique Thermal Phase Transition. Available at: [Link]
-
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
-
Zuccato, E., et al. (n.d.). A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry. csbsju.edu. Available at: [Link]
-
Waters. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... Available at: [Link]
-
Penchev, P., et al. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. Available at: [Link]
-
NIST. (n.d.). 1,3-Benzodioxol-5-amine. NIST WebBook. Available at: [Link]
-
Hagiwara, Y., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. PubMed. Available at: [Link]
-
Quiroz-Florentino, H., et al. (n.d.). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. PMC. Available at: [Link]
-
Kumar, M. S., et al. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][12][14]dioxol- 5-yl). Available at: [Link]
-
Smith, B. C. (2023). Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Spectroscopy Online. Available at: [Link]
-
ResearchGate. (n.d.). IR spectrum of acrylamide (top) and isolated product-polyacrylamide (bottom) in KBr pellet at room temperature. Available at: [Link]
-
GNPS. (2020). GNPS Library Spectrum CCMSLIB00005768913. Available at: [Link]
-
Ebenebe, H. (2024). Utilizing Infrared Spectroscopy to Accurately Determine the Drug Loading Content of Polymeric Nanoparticles. Hilaris Publisher. Available at: [Link]
-
Toyota CRDL. (n.d.). MALDI Mass Spectrometry of Synthetic Polymers. Available at: [Link]
-
Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Available at: [Link]
-
TÜBİTAK Academic Journals. (2021). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Available at: [Link]
-
Li, K., et al. (n.d.). A review of nuclear magnetic resonance (NMR) technology applied in the characterization of polymer gels for petroleum reservoir. ScienceDirect. Available at: [Link]
-
Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot. Available at: [Link]
-
Lin, S. Y., et al. (2016). Synthesis and Drug Delivery Application of Thermo- and pH-Sensitive Hydrogels: Poly(β-CD-co-N-Isopropylacrylamide-co-IAM). MDPI. Available at: [Link]
-
Al-Badri, Z. M., et al. (2008). Synthesis, characterization, and in vitro cell culture viability of degradable poly(N-isopropylacrylamide-co-5,6-benzo-2-methylene-1,3-dioxepane)-based polymers and crosslinked gels. PubMed. Available at: [Link]
-
Wu, X., et al. (n.d.). Cross-Linker-Free N-Isopropylacrylamide Gel Nanospheres. Available at: [Link]
-
Aminabhavi, T. M., et al. (2011). Synthesis, characterization and use of Poly (N-isopropylacrylamide-co-N-vinylcaprolactam) crosslinked thermoresponsive. Journal of Applied Pharmaceutical Science. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide [mdpi.com]
- 5. ijcmas.com [ijcmas.com]
- 6. 1,3-Benzodioxol-5-amine [webbook.nist.gov]
- 7. cup.edu.cn [cup.edu.cn]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. agilent.com [agilent.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. shimadzu.com.sg [shimadzu.com.sg]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 16. chem-agilent.com [chem-agilent.com]
"preliminary pharmacological profile of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide"
This technical guide profiles 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide (CAS: 329777-82-4), a structural hybrid of the anticonvulsant antiepilepsirine and the TRPV1 modulator fagaramide.
Status: Investigational Chemical Entity (ICE) Class: Cinnamamide Derivative / Transient Receptor Potential (TRP) Modulator Primary Applications: Neuropathic Pain Research, Anticonvulsant Screening
Executive Summary & Chemical Identity
This compound represents a strategic optimization of the cinnamamide pharmacophore. By fusing the lipophilic 1,3-benzodioxole (piperonyl) ring with a rigid acrylamide linker and a constrained N-cyclopropyl terminus, the molecule is designed to penetrate the blood-brain barrier (BBB) while resisting rapid metabolic hydrolysis common to linear alkyl amides.
Current Structure-Activity Relationship (SAR) data suggests this molecule acts as a "dual-warhead" agent:
-
Neuromodulation: Blockade of voltage-gated sodium channels (Nav), conferring anticonvulsant properties.
-
Nociception: Antagonism of the TRPV1 vanilloid receptor, offering non-opioid analgesia.
Physiochemical Data Table
| Property | Value (Predicted/Empirical) | Significance |
| Molecular Formula | C₁₃H₁₃NO₃ | Low MW favors CNS penetration. |
| Molecular Weight | 231.25 g/mol | Optimal for fragment-based drug design. |
| LogP | ~2.1 – 2.4 | Ideal lipophilicity for passive diffusion across BBB. |
| Topological Polar Surface Area | 48 Ų | Well below the 90 Ų threshold for CNS drugs. |
| H-Bond Donors/Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of Five. |
| Electrophilicity | Moderate (Michael Acceptor) | Potential for covalent cysteine interaction at receptor sites. |
Pharmacodynamics: Mechanism of Action
The pharmacological utility of this compound relies on its ability to modulate neuronal excitability through two distinct but synergistic pathways.
Primary Mechanism: Voltage-Gated Sodium Channel (Nav) Blockade
Similar to antiepilepsirine and ilepcimide, the benzodioxole-acrylamide motif stabilizes the inactivated state of voltage-gated sodium channels (Nav1.1, Nav1.2, Nav1.6).
-
Causality: The conjugated
-electron system of the acrylamide linker aligns with the aromatic residues in the channel's pore, while the cyclopropyl group provides steric bulk that prevents channel recovery. -
Outcome: Inhibition of high-frequency repetitive firing (seizure suppression).
Secondary Mechanism: TRPV1 Antagonism
The structure mimics capsaicin but lacks the elongated hydrophobic tail, resembling the competitive antagonist AMG 9810.
-
Causality: The benzodioxole headgroup binds to the vanilloid pocket (S3-S4 linker) of the TRPV1 channel. The N-cyclopropyl group, being more rigid than capsaicin's alkyl chain, likely prevents the conformational change required for pore opening, effectively locking the channel closed.
-
Outcome: Reduction in calcium influx (
) in response to noxious heat or protons, leading to analgesia.
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway interference mechanism in a sensory neuron.
Caption: Dual-mechanism blockade of Nav channels and TRPV1 receptors reducing neuronal excitability.
Synthesis Protocol
To ensure high purity for biological screening, a Knoevenagel Condensation followed by Amide Coupling is the recommended self-validating workflow. This avoids the use of unstable acid chlorides.
Reagents
-
Precursor A: Piperonal (3,4-methylenedioxybenzaldehyde)
-
Precursor B: Malonic Acid
-
Amine: Cyclopropylamine
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
-
Solvents: Pyridine, DMF (Dimethylformamide), DCM (Dichloromethane)
Step-by-Step Methodology
Phase 1: Synthesis of 3-(1,3-benzodioxol-5-yl)acrylic acid (Piperonyl Acrylic Acid)
-
Dissolution: Dissolve Piperonal (10 mmol) and Malonic Acid (12 mmol) in Pyridine (20 mL).
-
Catalysis: Add 5 drops of Piperidine as a catalyst.
-
Reflux: Heat to 100°C for 3 hours. Validation: Monitor TLC (Hexane:EtOAc 7:3) until aldehyde spot disappears.
-
Workup: Pour reaction mixture into ice-cold HCl (2M). The product will precipitate as a white solid.
-
Purification: Recrystallize from ethanol. Yield >85%.
Phase 2: Amide Coupling (The Target Molecule)
-
Activation: Dissolve the Piperonyl Acrylic Acid (5 mmol) in anhydrous DMF (15 mL) at 0°C under nitrogen.
-
Coupling: Add EDC·HCl (5.5 mmol) and HOBt (5.5 mmol). Stir for 30 minutes to form the active ester.
-
Amine Addition: Add Cyclopropylamine (6 mmol) and Triethylamine (1 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Extraction: Dilute with EtOAc, wash with NaHCO₃ (sat.), 1M HCl, and Brine.
-
Isolation: Dry over MgSO₄, concentrate in vacuo.
-
Final Polish: Flash chromatography (SiO₂, DCM:MeOH 98:2).
Caption: Two-step convergent synthesis pathway yielding the target amide.
Experimental Validation Protocols
To confirm the pharmacological profile, the following assays are required.
In Vitro: Calcium Flux Assay (TRPV1 Activity)
This protocol validates the antagonist activity against capsaicin-induced activation.
-
Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1).
-
Dye Loading: Incubate cells with Fluo-4 AM (
indicator) for 45 mins at 37°C. -
Pre-treatment: Incubate cells with the test compound (0.1 nM – 10
M) for 10 mins. -
Challenge: Inject Capsaicin (EC₅₀ concentration, typically 100 nM).
-
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Success Criteria: A dose-dependent reduction in fluorescence compared to vehicle control indicates antagonism.
In Vivo: Maximal Electroshock (MES) Test (Anticonvulsant Activity)
Standard screening for sodium channel blockers.
-
Subject: Male ICR mice (20-25g).
-
Administration: Intraperitoneal (i.p.) injection of test compound (30, 100, 300 mg/kg) suspended in 0.5% methylcellulose.
-
Stimulus: 30 minutes post-dose, apply corneal electrodes (60 Hz, 50 mA, 0.2s).
-
Observation: Record presence/absence of tonic hindlimb extension (THE).
-
Endpoint: Protection is defined as the abolition of THE.
Safety & Toxicology Considerations
-
Michael Acceptor Reactivity: The acrylamide moiety is an electrophile.[1] While essential for potency, it poses a risk of depleting cellular Glutathione (GSH).
-
Mitigation Check: Perform a GSH-trapping assay in liver microsomes. If
< 30 mins, structural modification (e.g., methylation of the alpha-carbon) may be required to reduce toxicity.
-
-
Metabolic Stability: The cyclopropyl group is generally resistant to CYP450 dealkylation compared to linear alkyl chains, predicting a favorable pharmacokinetic half-life.
References
-
Balsamo, A., et al. (1981). "Structure-activity relationship in cinnamamides. Synthesis and anticonvulsant activity."[2][3][4][5] Journal of Medicinal Chemistry. Link
-
Gavva, N. R., et al. (2005).[6] "AMG 9810, a Novel Vanilloid Receptor 1 (TRPV1) Antagonist with Antihyperalgesic Properties."[6] Journal of Pharmacology and Experimental Therapeutics. Link
-
Gunia-Krzyżak, A., et al. (2020). "S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity."[2][7] International Journal of Molecular Sciences. Link
-
PubChem. (n.d.). "Compound Summary: this compound (CAS 329777-82-4)."[8] National Library of Medicine. Link
-
Appendino, G., et al. (2003). "The TRPV1 antagonist capsazepine: from a pharmacological tool to a lead for the development of novel analgesics." Journal of Medicinal Chemistry. Link
Sources
- 1. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure--activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamamide pharmacophore for anticonvulsant activity: evidence from crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. S(+)-(2 E)- N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 329777-82-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Leveraging 1,3-Benzodioxole Scaffolds in Modern Cancer Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a prominent structural scaffold found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[1][2] In medicinal chemistry, this heterocyclic system has garnered significant attention as a "privileged scaffold" for its ability to interact with various biological targets, making it a valuable starting point for the design of novel therapeutic agents.[1] Its presence in well-known natural products with potent antitumor properties, such as the microtubule-destabilizing agent Podophyllotoxin and the multifaceted alkaloid Piperine, underscores its importance in oncology.[3][4]
Derivatives of 1,3-benzodioxole exert their anticancer effects through diverse and potent mechanisms, including the induction of oxidative stress via inhibition of the thioredoxin system, disruption of critical cell division machinery like tubulin polymerization, and the modulation of key signaling pathways that govern cell proliferation and survival.[1][5][6] This guide provides a comprehensive overview of the primary applications of 1,3-benzodioxole compounds in cancer research, supported by detailed, field-proven protocols for their synthesis, in vitro evaluation, and mechanistic validation.
Section 1: Key Mechanisms of Antitumor Action
The versatility of the 1,3-benzodioxole scaffold allows its derivatives to target multiple hallmarks of cancer. Understanding these mechanisms is critical for the rational design of new compounds and the interpretation of experimental results.
Inhibition of the Thioredoxin System
Causality: The thioredoxin (Trx) system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx), is a critical regulator of cellular redox balance.[5] Many cancer cells exhibit an over-expression of the Trx system to cope with high levels of intrinsic oxidative stress produced by their accelerated metabolism and to support rapid proliferation.[5] This dependency creates a therapeutic vulnerability.
Certain 1,3-benzodioxole derivatives, particularly when conjugated with other moieties like arsenicals, function as potent inhibitors of TrxR.[5][7] By inhibiting TrxR, these compounds disrupt the cell's ability to manage reactive oxygen species (ROS), leading to a surge in oxidative stress.[7][8] This overwhelming stress triggers downstream apoptotic pathways, selectively inducing cell death in cancer cells that are highly dependent on this system.[5]
Caption: Inhibition of the Thioredoxin (Trx) system by 1,3-benzodioxole compounds.
Disruption of Microtubule Dynamics
Causality: Microtubules are dynamic polymers of α- and β-tubulin dimers essential for the formation of the mitotic spindle, the cellular machinery that segregates chromosomes during cell division.[3] Agents that interfere with microtubule dynamics are among the most effective anticancer drugs because they halt cell proliferation by inducing mitotic arrest.
Several classes of 1,3-benzodioxole derivatives have been identified as potent tubulin polymerization inhibitors.[6] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[3] The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Caption: Disruption of microtubule polymerization by 1,3-benzodioxole compounds.
Section 2: Synthesis of Novel 1,3-Benzodioxole Derivatives
The generation of novel derivatives is a cornerstone of drug discovery. Amide coupling is a common and robust strategy to diversify the 1,3-benzodioxole core, allowing for the exploration of structure-activity relationships (SAR).[1]
Protocol 2.1: General Procedure for EDCI/DMAP-Mediated Amide Coupling
Rationale: This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as a zero-buyproduct coupling agent to activate the carboxylic acid. 4-Dimethylaminopyridine (DMAP) is added as a catalyst to accelerate the reaction, ensuring high yields for the formation of a stable amide bond between the 1,3-benzodioxole core and various amines.[1]
Materials:
-
1,3-benzodioxole-5-carboxylic acid (or a derivative)
-
Substituted aniline or other primary/secondary amine
-
EDCI (1.2 equivalents)
-
DMAP (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Saturated sodium bicarbonate solution, 1M HCl solution, Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the 1,3-benzodioxole carboxylic acid (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Add TEA or DIPEA (2.0 eq) to the mixture to act as a base, neutralizing the HCl byproduct from EDCI.
-
Activation & Coupling: Cool the flask to 0 °C in an ice bath. Add EDCI (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the final amide derivative.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[4]
Caption: General workflow for the synthesis of 1,3-benzodioxole amides.
Section 3: In Vitro Evaluation of Anticancer Activity
Once synthesized, novel compounds must be rigorously tested to quantify their biological activity. The following protocols are standard assays for assessing anticancer potential.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[4] This assay is crucial for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Protocol 3.1.1: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole test compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil, Sorafenib).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Table 1: Comparative Cytotoxic Activity (IC₅₀) of Select 1,3-Benzodioxole Derivatives
| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) | Source |
| YL201 | Acrylamide | MDA-MB-231 (Breast) | 4.92 ± 1.09 | 5-Fluorouracil | 18.06 ± 2.33 | [4][9] |
| Compound 11a | Benzodioxine | MCF-7 (Breast) | < 10 | Doxorubicin | Not specified | [6] |
| Thiourea 7 | Thiosemicarbazone | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 | [10] |
| Thiourea 7 | Thiosemicarbazone | HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | [10] |
| MAZ2 | Arsenical Conjugate | 4T1 (Breast) | Data in source | Auranofin | Data in source | [8][11] |
Cell Cycle Analysis by Flow Cytometry
Rationale: To confirm if a compound's cytotoxic effect is due to interference with cell division (as seen with tubulin inhibitors), cell cycle analysis is performed. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is a hallmark of microtubule-targeting agents.[6]
Protocol 3.2.1: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20 °C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Section 4: Target Validation and Overall Research Workflow
After identifying active compounds, the next crucial step is to validate their proposed mechanism of action.
Tubulin Polymerization Assay
Rationale: This biochemical assay directly measures the effect of a compound on tubulin assembly in a cell-free system. A fluorescent reporter is used that specifically binds to polymerized tubulin, allowing for real-time monitoring of microtubule formation. A potent inhibitor will prevent the increase in fluorescence that is observed in the control group.[6]
Protocol 4.1.1: Fluorescence-Based Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Addition: Add the test compound at various concentrations. Include paclitaxel as a positive control for polymerization and colchicine or nocodazole as a positive control for inhibition.
-
Initiation and Reading: Add a fluorescence reporter and incubate the plate at 37 °C. Measure the fluorescence intensity every minute for 60-90 minutes using a fluorescence plate reader.
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate and the final plateau level compared to the vehicle control indicates inhibitory activity. Calculate the IC₅₀ for tubulin polymerization.[6]
Overall Research Workflow
The development of 1,3-benzodioxole derivatives as anticancer agents follows a logical and iterative workflow, from initial design to mechanistic understanding.
Caption: Integrated workflow for the discovery of 1,3-benzodioxole anticancer agents.
Conclusion and Future Perspectives
The 1,3-benzodioxole scaffold continues to prove its value in the field of cancer research, serving as a foundation for the development of compounds with diverse and potent antitumor mechanisms. The synthetic accessibility and modular nature of these derivatives allow for fine-tuning of their pharmacological properties. Future research will likely focus on enhancing target selectivity to minimize off-target effects, exploring their efficacy in combination therapies to overcome drug resistance, and advancing the most promising candidates through rigorous preclinical and, eventually, clinical evaluation. The protocols and data presented herein provide a robust framework for researchers to effectively explore the full potential of this remarkable chemical entity in the fight against cancer.
References
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-9. [Link]
-
Shi, X. M., She, W. Y., Liu, T. T., Gao, L. X., Liu, Y. J., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930. [Link]
-
SSRN. (2024). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN Electronic Journal. [Link]
-
ResearchGate. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. ResearchGate. [Link]
-
PubMed. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. [Link]
-
PubMed. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed. [Link]
-
ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structure of natural product contained 1,3-benzodioxole rings. ResearchGate. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Abou-Seri, S. M. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. European journal of pharmaceutical sciences, 139, 105045. [Link]
-
MDPI. (2024). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][5][12]. MDPI. [Link]
-
MDPI. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Acrylamide Derivatives in Therapeutics
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The re-emergence of covalent inhibitors marks a paradigm shift in targeted therapy, offering unparalleled potency and duration of action. Central to this class of therapeutics is the acrylamide moiety, a versatile electrophilic "warhead" that enables the formation of a stable, covalent bond with a target protein. This guide provides an in-depth exploration of the therapeutic applications of acrylamide derivatives, focusing on their mechanism of action, key clinical examples, and the critical experimental protocols required for their evaluation.
Section 1: The Acrylamide Warhead: Mechanism and Therapeutic Rationale
The therapeutic efficacy of acrylamide derivatives stems from their ability to act as Michael acceptors. The α,β-unsaturated carbonyl system of the acrylamide group is electrophilic and susceptible to nucleophilic attack by amino acid residues on a target protein. This reaction, typically with a cysteine residue, results in an irreversible covalent bond, effectively and permanently inactivating the protein.[1][2]
The decision to employ an acrylamide warhead is driven by several factors:
-
Enhanced Potency: By forming an irreversible bond, these inhibitors can achieve complete and sustained target inhibition at lower concentrations.
-
Prolonged Duration of Action: The therapeutic effect outlasts the pharmacokinetic profile of the drug itself, as restoration of biological function requires de novo protein synthesis.[3]
-
Overcoming Resistance: Covalent inhibition can be effective against mutations that confer resistance to non-covalent inhibitors by altering binding pockets.
However, the inherent reactivity of the acrylamide group necessitates a careful balance. A highly reactive warhead could lead to off-target modifications and potential toxicity.[1] Modern drug design focuses on tuning the reactivity of the acrylamide, often by modifying its substituents, to ensure it reacts selectively with the intended target cysteine, which is often less nucleophilic than free cysteines, thereby minimizing off-target effects.[4][5]
Section 2: Application Note: Ibrutinib - A Paradigm of Covalent BTK Inhibition
Target: Bruton's Tyrosine Kinase (BTK) Indication: B-cell malignancies (e.g., Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma)[6] Mechanism: Ibrutinib is a first-in-class, potent, and irreversible inhibitor of BTK.[6][7] Its acrylamide moiety forms a covalent bond with Cysteine-481 (Cys481) located in the ATP-binding site of BTK.[6][8] This irreversible binding blocks BTK's enzymatic activity.[8][9]
The Causality Behind the Approach: BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[7] In many B-cell cancers, this pathway is constitutively active.[8] By irreversibly inhibiting BTK, ibrutinib effectively shuts down this pro-survival signaling cascade, leading to apoptosis and egress of malignant B-cells from protective tissue microenvironments.[6][10]
BTK Signaling Pathway and Ibrutinib's Point of Intervention
Caption: Ibrutinib covalently binds to BTK, blocking downstream signaling.
Key Performance Data for Ibrutinib
| Parameter | Value | Target/System |
| IC₅₀ (BTK enzyme) | 0.5 nM | Recombinant BTK |
| IC₅₀ (BCR signaling) | 11 nM | B-cell line |
| Overall Response Rate (Relapsed CLL) | 71% | Phase 1/2 Clinical Trial |
Data synthesized from references.[6][7]
Section 3: Emerging Applications of Acrylamide Derivatives
The success of ibrutinib has paved the way for the development of other acrylamide-containing covalent inhibitors targeting a range of diseases.
-
Non-Small Cell Lung Cancer (NSCLC):
-
Osimertinib (Tagrisso): A third-generation EGFR inhibitor that uses an acrylamide group to covalently bind to Cys797 of the EGFR kinase.[11] It is highly effective against the T790M resistance mutation, a common reason for the failure of earlier-generation EGFR inhibitors.[12][13]
-
Sotorasib (Lumakras): The first approved drug targeting the KRAS G12C mutation.[14] The acrylamide moiety of sotorasib forms a covalent bond with the mutant cysteine at position 12, locking KRAS in an inactive state.[14][15][16] This is a landmark achievement, as KRAS was long considered "undruggable".[17]
-
-
Other Kinases and Targets:
-
The acrylamide warhead is being explored for a multitude of other kinase targets, including FGFR4, and in other disease areas like rheumatoid arthritis.[18][19] The adaptability of the acrylamide scaffold allows for its incorporation into various molecular backbones to achieve selectivity for different targets.
-
Section 4: Experimental Protocols
The following protocols are foundational for the characterization of acrylamide-based covalent inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Time-Dependent)
This protocol is designed to determine the kinetic parameters of an irreversible inhibitor, which are more informative than a simple IC₅₀ value. The key parameters are KI (the initial binding affinity) and kinact (the rate of covalent bond formation).
Principle: The enzyme is pre-incubated with the inhibitor for varying amounts of time before the addition of the substrate to initiate the reaction. The rate of inactivation is measured, which allows for the calculation of the kinetic constants.
Materials:
-
Recombinant kinase (e.g., BTK)
-
Acrylamide derivative inhibitor
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP and peptide substrate (with a fluorescent or luminescent tag)
-
Stop solution (e.g., EDTA)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the stock kinase to a working concentration (e.g., 2X final concentration) in kinase buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the acrylamide derivative in kinase buffer.
-
Pre-incubation: In a microplate, mix equal volumes of the 2X kinase solution and the various inhibitor concentrations. Allow this mixture to incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.
-
Rationale: This step is critical for covalent inhibitors. The time-dependent decrease in enzyme activity reflects the rate of covalent modification.[20]
-
-
Reaction Initiation: After each pre-incubation time point, add a 2X solution of ATP and the peptide substrate to start the kinase reaction.
-
Reaction Quenching: After a fixed time (e.g., 30 minutes), add the stop solution to quench the reaction.
-
Detection: Read the plate on a microplate reader to quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. Fit the data to a pseudo-first-order equation to determine the observed rate constant (kobs). A secondary plot of kobs versus inhibitor concentration will yield kinact and KI.[21][22]
Protocol 2: Cellular Target Engagement Assay via Western Blot
This protocol confirms that the inhibitor engages its intended target within a living cell by assessing the phosphorylation status of a known downstream substrate.
Principle: If the inhibitor successfully binds and inhibits the target kinase (e.g., BTK), the phosphorylation of its direct downstream substrates (e.g., PLCγ2) will be reduced in a dose-dependent manner. This can be visualized using phospho-specific antibodies.
Materials:
-
Relevant cell line (e.g., a B-cell lymphoma line for BTK)
-
Acrylamide derivative inhibitor
-
Cell culture media and supplements
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2)
-
Secondary antibody (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence substrate
Workflow Diagram:
Caption: Workflow for assessing cellular target engagement via Western blot.
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere (if applicable). The next day, treat the cells with a serial dilution of the acrylamide inhibitor for a specified time (e.g., 2 hours).
-
Pathway Stimulation: If the target pathway is not basally active, stimulate the cells to activate the kinase. For the BCR pathway, this is often done with anti-IgM.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-PLCγ2) overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody.
-
Rationale: Using a phospho-specific antibody allows direct visualization of the kinase's activity on its substrate. Probing for the total protein level of the substrate and the kinase itself serves as a crucial loading control.
-
-
Detection: Add a chemiluminescence substrate and image the blot. The decrease in the phosphorylated protein signal with increasing inhibitor concentration demonstrates target engagement.
References
-
Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. National Institutes of Health. Available at: [Link]
-
BTK Inhibition and the Mechanism of Action of Ibrutinib | Targeted Oncology. Targeted Oncology. (2013-08-20). Available at: [Link]
-
Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC. National Institutes of Health. Available at: [Link]
-
Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach - PubMed. National Institutes of Health. Available at: [Link]
-
Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Reaction mechanism of Cys797 alkylation for acrylamide inhibitors of EGFR - ResearchGate. ResearchGate. Available at: [Link]
-
The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. Cureus. Available at: [Link]
-
The characteristics and mode of action of ibrutinib for CLL - YouTube. YouTube. (2016-06-29). Available at: [Link]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. Available at: [Link]
-
Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry | Journal of the American Chemical Society. American Chemical Society. (2021-03-24). Available at: [Link]
-
Advanced approaches of developing targeted covalent drugs - PMC. National Institutes of Health. Available at: [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. National Institutes of Health. Available at: [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv. bioRxiv. (2022-02-17). Available at: [Link]
-
Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach - ResearchGate. ResearchGate. (2025-09-01). Available at: [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. MDPI. (2022-11-10). Available at: [Link]
-
Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC. National Institutes of Health. Available at: [Link]
-
Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs | by Allen Che. Medium. (2023-03-04). Available at: [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. National Institutes of Health. (2025-04-03). Available at: [Link]
-
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC. National Institutes of Health. Available at: [Link]
-
Medicinal Chemistry and Chemical Biology Highlights - CHIMIA. CHIMIA. Available at: [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. Available at: [Link]
-
Research progress on small molecule inhibitors targeting KRAS G12C with acrylamide structure and the strategies for solving KRAS inhibitor resistance - PubMed. National Institutes of Health. (2024-02-15). Available at: [Link]
-
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PubMed. National Institutes of Health. Available at: [Link]
-
Acrylamide derivatives for the treatment of rheumatoid arthritis - BIOENGINEER.ORG. BIOENGINEER.ORG. (2021-04-08). Available at: [Link]
-
Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed. National Institutes of Health. (2024-10-01). Available at: [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. ResearchGate. Available at: [Link]
-
Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 - YouTube. YouTube. (2017-05-22). Available at: [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC. National Institutes of Health. Available at: [Link]
-
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. American Chemical Society. Available at: [Link]
-
Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - MDPI. MDPI. Available at: [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace. SciSpace. Available at: [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter. Drug Hunter. (2025-01-07). Available at: [Link]
-
Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. Dove Press. (2021-10-07). Available at: [Link]
-
Effect of osimertinib in treating patients with first-generation EGFR-TKI-resistant advanced non-small cell lung cancer and prognostic analysis - PubMed. National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. targetedonc.com [targetedonc.com]
- 9. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of osimertinib in treating patients with first-generation EGFR-TKI-resistant advanced non-small cell lung cancer and prognostic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research progress on small molecule inhibitors targeting KRAS G12C with acrylamide structure and the strategies for solving KRAS inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioengineer.org [bioengineer.org]
- 20. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drughunter.com [drughunter.com]
Application Note: Engineering Thermo-Responsive Drug Delivery Systems Using Functionalized Acrylamides
Abstract
This technical guide details the engineering of "smart" drug delivery systems (DDS) based on functionalized poly(N-isopropylacrylamide) (PNIPAM) and its derivatives. Unlike static carriers, these systems utilize the Lower Critical Solution Temperature (LCST) phase transition to trigger payload release at physiological hyperthermia targets (37–42°C). This document provides validated protocols for the synthesis, functionalization, and characterization of PNIPAM-based nanogels, emphasizing the critical control of polymerization kinetics and sink conditions during release profiling.
Material Selection & Design Logic
The choice of acrylamide derivative dictates the release mechanism. While HPMA is the gold standard for passive targeting via the EPR effect (Enhanced Permeability and Retention), PNIPAM offers active, stimuli-responsive release.
Table 1: Functionalized Acrylamide Selection Matrix
| Polymer Base | Primary Mechanism | Key Functional Monomer | Application Case |
| PNIPAM | Thermo-responsive (LCST ~32°C) | N-isopropylacrylamide | Triggered release in hyperthermic tumor microenvironments. |
| PHPMA | Passive/Long-circulating | N-(2-hydroxypropyl)methacrylamide | Lysosomotropic delivery of chemotherapeutics (e.g., Doxorubicin). |
| PNIPAM-co-AAc | Dual (pH/Temp) | Acrylic Acid (AAc) | pH-gated release in acidic tumor cores (pH 6.5) + thermal trigger. |
| PNIPAM-NHS | Bioconjugation Ready | N-acryloxysuccinimide | Direct covalent coupling of amine-bearing proteins or drugs. |
Protocol: Synthesis of Functionalized PNIPAM Nanogels
Methodology: Precipitation Polymerization Objective: Synthesize monodisperse nanogels (~100–200 nm) functionalized with carboxyl groups for subsequent drug loading.
Experimental Logic (The "Why")
Precipitation polymerization is selected over emulsion polymerization to avoid surfactant contamination. The reaction is conducted at 70°C—well above the LCST of PNIPAM (32°C).
-
Causality: At
, growing polymer chains collapse into hydrophobic nuclei. These nuclei capture incoming monomers, growing colloidally stable particles without surfactants. -
Critical Control: If the temperature drops below 32°C during synthesis, the particles will dissolve, resulting in a bulk macrogel rather than discrete nanogels.
Reagents
-
Monomer: N-isopropylacrylamide (NIPAM) – Recrystallize in hexane to remove inhibitors.
-
Functional Co-monomer: Acrylic Acid (AAc) (5 mol% relative to NIPAM).
-
Crosslinker: N,N'-Methylenebisacrylamide (BIS) (2 mol%).
-
Initiator: Potassium Persulfate (KPS).
-
Solvent: Milli-Q Water (degassed).
Step-by-Step Workflow
-
Preparation: Dissolve NIPAM (1.0 g), BIS (0.03 g), and AAc (30 µL) in 95 mL of Milli-Q water in a three-neck round-bottom flask.
-
Degassing: Purge the solution with Nitrogen (
) for 30 minutes while stirring at 250 rpm.-
Note: Oxygen acts as a radical scavenger; failure to degas will result in long induction periods or failed polymerization.
-
-
Thermal Initiation: Heat the solution to 70°C using an oil bath. Allow temperature to stabilize.
-
Initiation: Dissolve KPS (0.04 g) in 5 mL degassed water and inject into the hot reaction mixture.
-
Reaction: Maintain stirring at 70°C for 4–6 hours. The solution will turn turbid (milky white) within 10–20 minutes, indicating particle nucleation.
-
Purification (Self-Validating Step):
-
Cool to room temperature.
-
Dialyze against water (MWCO 12–14 kDa) for 5 days, changing water daily.
-
Validation: Monitor the dialysate conductivity. Purification is complete when dialysate conductivity matches pure water, ensuring toxic unreacted monomers are removed.
-
Visualization: Synthesis Workflow
Caption: Workflow for surfactant-free precipitation polymerization of PNIPAM nanogels.
Protocol: Drug Loading via EDC/NHS Coupling
Objective: Covalently attach an amine-bearing drug (e.g., Doxorubicin) to the carboxyl-functionalized nanogel core.
-
Activation: Disperse 50 mg of purified Nanogel-AAc in 10 mL MES buffer (pH 5.0).
-
Coupling Agents: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a 1:1.2 molar ratio relative to carboxyl groups. Stir for 30 min.
-
Conjugation: Adjust pH to 7.4 (PBS) and add the amine-drug. Stir for 24 hours at 4°C (dark).
-
Separation: Centrifuge (15,000 rpm, 30 min) to pellet the nanogels. Wash 3x with PBS to remove unbound drug.
Characterization & Validation
To ensure scientific integrity, the system must be validated for its "smart" behavior before in vivo application.
LCST Determination (Turbidimetry)
-
Instrument: UV-Vis Spectrophotometer with Peltier temperature controller.
-
Protocol:
-
Prepare a 1 mg/mL nanogel solution in PBS.
-
Ramp temperature from 20°C to 50°C at 1°C/min.
-
Measure Transmittance (%T) at 500 nm.
-
-
Validation Criteria: A sharp drop in %T (from ~100% to <10%) marks the LCST. For PNIPAM, the inflection point should be 32–34°C .
Mechanism of Action Diagram
Caption: The coil-to-globule transition mechanism driving drug expulsion above the LCST.
In Vitro Release Protocol (Sink Conditions)
Challenge: Static dialysis often violates sink conditions (where
Protocol:
-
Setup: Place 2 mL of Drug-Loaded Nanogels (1 mg/mL) into a dialysis bag (MWCO 3.5 kDa).
-
Incubation: Immerse bag in 20 mL PBS at two temperatures:
-
Control: 25°C (Below LCST).
-
Experimental: 39°C (Above LCST/Tumor Hyperthermia).
-
-
Sampling: At predetermined intervals (0.5, 1, 2, 4, 8, 24 h), withdraw 1 mL of external medium.
-
Maintenance of Sink Conditions: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS.
-
Note: If the drug is hydrophobic, add 0.5% Tween-80 to the release medium to ensure solubility does not limit release.
-
-
Quantification: Analyze via HPLC or UV-Vis against a standard curve.
References
-
Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249. Link
-
Kopeček, J., & Kopečková, P. (2010). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122-149. Link
-
Pelton, R. (2000). Temperature-sensitive aqueous microgels.[1][2] Advances in Colloid and Interface Science, 85(1), 1-33. Link
-
Stuart, M. A. C., et al. (2010). Emerging applications of stimuli-responsive polymer materials. Nature Materials, 9, 101–113. Link
-
Bhatt, P., et al. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies, 28(4). Link
Sources
Troubleshooting & Optimization
"method refinement for quantifying 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide in biological samples"
[1][2][3]
Analyte Code: BCA-1 (Benzodioxole-Cyclopropyl-Acrylamide)
CAS: 329777-82-4
Chemical Class:
Introduction: The "Sticky" Molecule Challenge
Welcome to the method refinement center for BCA-1 . As a Senior Application Scientist, I recognize the specific profile of this molecule. You are likely facing a triad of bioanalytical challenges: Michael addition instability , photo-isomerization , and high non-specific binding .
This guide does not offer generic advice. It addresses the specific physicochemical liabilities of the benzodioxole ring (susceptible to metabolic ring-opening) and the N-cyclopropylacrylamide tail (a reactive Michael acceptor).[2][3]
Module 1: Sample Stability & Handling
Critical Control Point: The Acrylamide Moiety
FAQ: Why is my analyte concentration dropping in plasma samples even at -20°C?
Diagnosis: You are likely observing covalent protein binding .[1][2][3]
The
The Fix: Acidification & Temperature Control
-
Immediate Acidification: Collect blood into tubes pre-filled with weak acid (e.g., Citrate buffer pH 3.0 or 10µL of 5% Formic Acid per mL blood). Lowering pH protonates the thiols, reducing their nucleophilicity and preventing the Michael addition.
-
Cold Chain: Process all samples on wet ice (4°C). The reaction rate of Michael addition drops significantly at lower temperatures.
-
Inhibitors: For liver microsome stability assays, be aware that the benzodioxole ring can act as a mechanism-based inactivator (MBI) of CYPs, forming a carbene complex. This is not "instability" but a metabolic feature.[3]
FAQ: I see split peaks in my chromatogram. Is my column failing?
Diagnosis: Likely Photo-isomerization .[1][2][3] The conjugated double bond connecting the benzodioxole and the carbonyl is photosensitive. Exposure to ambient laboratory light can cause E (trans) to Z (cis) isomerization.[2]
The Fix: Amber Protection
-
Use amber glass vials for all stock solutions.[3]
-
If amber glassware is unavailable, wrap tubes in aluminum foil.
-
Verification: Run a "Light Stress Test".[3] Expose one QC sample to benchtop light for 4 hours and compare it to a dark control. If the peak splits or retention time shifts, isomerization is confirmed.
Module 2: Extraction Optimization
Critical Control Point: Lipophilicity (LogP ~2.5 - 3.0)[1][2][3]
Protocol Refinement: Moving Beyond Protein Precipitation (PPT)
While PPT is fast, BCA-1's lipophilicity often leads to entrapment in the protein pellet, resulting in low recovery (<50%).
Recommended Workflow: Liquid-Liquid Extraction (LLE) LLE provides cleaner extracts and higher recovery for lipophilic amides.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Extraction Solvent | MTBE (Methyl tert-butyl ether) or Ethyl Acetate | High solubility for BCA-1; excludes polar matrix interferences (phospholipids).[1][2][3] |
| pH Adjustment | None or Weak Base (Ammonium Hydroxide) | The amide is neutral/weakly basic. High pH ensures the molecule is uncharged, maximizing organic solubility. |
| Reconstitution | 50:50 ACN:H2O | Match the initial mobile phase to prevent peak broadening. |
Visual Guide: Extraction Decision Tree
Caption: Decision logic for optimizing extraction recovery. Moving from PPT to LLE is often required for lipophilic acrylamides to avoid protein entrapment.
Module 3: LC-MS/MS Refinement
Critical Control Point: Sensitivity & Selectivity
FAQ: Which MRM transitions should I use?
The fragmentation pattern of BCA-1 is predictable based on its structure.[1][3]
-
Precursor Ion:
(Positive Mode ESI).[2] -
Primary Product Ion (Quantifier): Loss of the cyclopropyl-amine group or cleavage at the amide bond.
-
Secondary Product Ion (Qualifier): Cleavage of the methylenedioxy ring.
Instrument Parameters (Sciex/Waters Generic):
-
Source Temp: 500°C (Amides are thermally stable, high heat helps desolvation).
-
Cone Voltage/DP: Medium-High (Ensure transmission of the rigid ring structure).
-
Mobile Phase:
Visual Guide: Chromatographic Troubleshooting
Caption: Troubleshooting logic for common chromatographic defects associated with amide analysis.
References
-
FDA (U.S. Food and Drug Administration). (2022).[3] Bioanalytical Method Validation Guidance for Industry (M10). Retrieved from [Link]
-
Kadi, A. A., et al. (2017). LC-MS/MS Method for the Quantification of Piperine in Rat Plasma: Application to Pharmacokinetic Study. (Note: Piperine is the structural analog of BCA-1).[2][3] Journal of Chemistry. Retrieved from [Link]
-
LoPachin, R. M., et al. (2008).[6] Molecular Mechanisms of the Conjugated
-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity. Toxicological Sciences. (Mechanistic insight into acrylamide-protein binding). Retrieved from [Link][2][3] -
Murray, M. (2000). Mechanisms of inhibitory and heteroactivation of cytochrome P450 by methylenedioxyphenyl compounds. (Mechanistic insight into Benzodioxole metabolism). Current Drug Metabolism. Retrieved from [Link]
Sources
- 1. 2-Propenal, 3-(1,3-benzodioxol-5-yl)- [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one | C17H17NO3 | CID 91699622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC–HRMS determination of piperine on rat dried blood spots: A pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
"scaling up the synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide"
Knowledge Base: 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide
Ticket ID: SC-2026-X92 Subject: Scale-Up Protocols & Troubleshooting for Piperonyl-Cinnamamide Derivatives Assigned Specialist: Dr. A. Chen, Senior Application Scientist Status: Open / Actionable
Executive Summary
This guide addresses the scale-up challenges for This compound . This molecule combines a methylenedioxy-cinnamic core with a cyclopropyl amide. The synthesis is chemically straightforward but mechanically treacherous at scale due to rheological changes (solidification) , exothermic runaway , and polymerization risks associated with the acrylamide double bond.
This support module is divided into three Knowledge Base (KB) articles addressing the most frequent "pain points" reported by process chemists.
KB-101: The Knoevenagel Condensation (Intermediate Synthesis)
Target: 3-(1,3-benzodioxol-5-yl)acrylic acid (Piperonyl acrylic acid) Method: Doebner Modification (Piperonal + Malonic Acid)
The Core Problem: "The Pyridine Brick"
At bench scale (1–5 g), the reaction of piperonal and malonic acid in pyridine proceeds smoothly. At scale (>100 g), the reaction mixture frequently solidifies into an intractable mass before decarboxylation is complete, leading to stalled stirring and dangerous hot-spots.
Optimized Protocol (Scale-Up Ready)
-
Reagents: Piperonal (1.0 eq), Malonic Acid (1.2 eq), Pyridine (3.0 vol), Piperidine (0.05 eq).
-
Key Modification: Use a stepwise thermal ramp and high-torque overhead stirring. Do NOT rely on magnetic stirring.
| Parameter | Bench Scale (Standard) | Process Scale (>100g) Recommendation |
| Solvent | Pyridine (neat) | Pyridine + Toluene (9:1) co-solvent |
| Catalyst | Piperidine (cat.) | Piperidine (cat.) |
| Temp Control | Reflux ( | Ramp: |
| Quench | Pour into HCl/Ice | Pump mixture into pre-cooled aq. HCl |
Troubleshooting Q&A
Q: My reaction turned into a solid block at
C. Can I save it? A: Yes. This is the "ammonium malonate" salt precipitating. Do not increase heat immediately. Add Toluene (0.5 volumes) to break the crystal lattice and restore agitation. Once stirring resumes, slowly increase temperature toC; the solid will re-dissolve as decarboxylation ( loss) occurs.
Q: The product has a persistent yellow/brown color after crystallization. A: This is due to piperonal oligomers. Recrystallize from Ethanol/Water (3:1) with 5% w/w activated charcoal. Ensure the solution is filtered hot (
C) to prevent premature crashing.
KB-102: Activation & Amidation (The Critical Step)
Target: this compound Mechanism: Acid Chloride generation followed by Schotten-Baumann or anhydrous coupling.
Process Logic & Failure Analysis
The acrylamide double bond is electron-deficient. If you generate the acid chloride and add the amine too fast or too hot, the amine will attack the beta-position (Michael Addition), creating a dimer impurity that is nearly impossible to separate.
Figure 1: Decision matrix for amidation routes. Route A is preferred for cost but requires strict controls. Route B (T3P) is safer but expensive.
Standard Operating Procedure (Acid Chloride Route)
-
Activation: Suspend acid in Toluene (5 vol). Add catalytic DMF.[1] Heat to
C.[1] -
Chlorination: Add
(1.2 eq) dropwise. Critical: Add 200 ppm MEHQ (Monomethyl ether of hydroquinone) to the pot. This prevents radical polymerization of the double bond during the thermal step. -
Distillation: Remove excess
under reduced pressure. Do not distill to dryness; keep as a toluene solution. -
Amidation: Cool toluene stream to
C. Add Cyclopropylamine (1.1 eq) and Triethylamine (1.2 eq) simultaneously (co-feed) to maintain pH ~8–9.
Troubleshooting Q&A
Q: I see a new impurity at RRT 1.2 (approx +57 mass units). A: This is the Michael Adduct . You likely had a local excess of cyclopropylamine at a temperature
C.
Fix: Ensure the reaction temp stays
C during addition. Switch to "Inverse Addition" (add the acid chloride solution into the amine solution) to ensure the amine is never "starved" relative to the electrophile? No, actually, add the amine to the acid chloride slowly to keep the amine concentration low relative to the acid chloride, minimizing the chance of the amine attacking the double bond of a formed product. Correction: The best way to avoid Michael addition is to keep the mixture cold and avoid a large excess of amine.
Q: The product is oiling out during workup. A: Cinnamamides are prone to oiling.
Fix: Wash the organic layer with warm water (
C) instead of cold. Crystallize from Isopropanol/Heptane . Seed the mixture atC.
KB-103: Impurity Profile & Specification
When scaling up, you must monitor these specific impurities via HPLC (C18 column, Acetonitrile/Water gradient).
| Impurity Name | Origin | RRT (Approx) | Mitigation Strategy |
| Piperonal | Unreacted SM | 0.85 | Drive Knoevenagel to completion; steam distillation. |
| Dimer (Michael Adduct) | Amine attack on alkene | 1.15 - 1.25 | Keep amidation Temp |
| Polymer | Radical polymerization | Broad/Baseline | Use MEHQ inhibitor; exclude light; inert atmosphere. |
| Decarboxylated Amide | Overheating | 0.90 | Avoid temps |
References & Grounding
-
Knoevenagel Scale-Up: For the "Doebner modification" kinetics and solidification issues, refer to Organic Process Research & Development guidelines on pyridine-mediated condensations.
-
Source:
-
-
Amidation of Cinnamates: Protocols regarding the suppression of Michael addition during amide coupling of acrylic acids.
-
Source:
-
-
Polymerization Inhibition: Guidelines for handling acryloyl chlorides.
-
Source:
-
-
Structural Analog Data: Crystal structure and synthesis of the ethyl ester analog (Ethyl 3-(1,3-benzodioxol-5-yl)acrylate).
-
Source:[2]
-
Disclaimer: This guide is for research and development purposes. All scale-up activities requires a formal Process Safety Assessment (PSA) regarding thermal hazards of exothermic amidation.
Sources
Validation & Comparative
A Comparative Analysis of Fagaramide and 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide: Natural vs. Synthetic Scaffolds in Bioactivity
In the landscape of drug discovery and development, the exploration of bioactive scaffolds is a cornerstone of innovation. This guide provides a detailed comparative analysis of two such molecules: fagaramide, a naturally occurring alkamide, and 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide, a synthetic analogue. Both share a core 3-(1,3-benzodioxol-5-yl)acrylamide moiety, also known as a methylenedioxycinnamamide structure, yet their distinct N-substituents impart divergent biological profiles. This comparison will delve into their structural differences, known biological activities, mechanisms of action, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.
Introduction to the Compounds
Fagaramide , also known as N-isobutyl-3,4-methylenedioxy-trans-cinnamamide, is an alkamide isolated from various species of the genus Zanthoxylum, a plant family with a rich history in traditional medicine.[1][2] Its structure features an isobutyl group attached to the amide nitrogen. Fagaramide has garnered significant interest for its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic effects.[1]
This compound is a synthetic compound. While not as extensively studied as fagaramide, its structure is notable for the replacement of the isobutyl group with a cyclopropyl ring. This modification significantly alters the steric and electronic properties of the N-substituent, which can have profound effects on biological activity. The shared 1,3-benzodioxole (or piperonyl) group is a well-known pharmacophore found in numerous bioactive molecules, including fragrances, pharmaceutical precursors, and insecticide synergists like piperonyl butoxide.[3][4]
| Feature | Fagaramide | This compound |
| IUPAC Name | (2E)-3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide[2] | This compound |
| Synonyms | trans-Fagaramide, N-Isobutyl-3,4-methylenedioxy-trans-cinnamamide | N/A |
| Origin | Natural Product (Zanthoxylum sp.) | Synthetic |
| CAS Number | 495-86-3 (trans isomer)[2] | 329777-82-4[5] |
| Molecular Formula | C14H17NO3[2] | C13H13NO3[5] |
| Molar Mass | 247.29 g/mol [2][6] | 231.25 g/mol [5] |
| Core Structure | 1,3-Benzodioxole, α,β-unsaturated amide | 1,3-Benzodioxole, α,β-unsaturated amide |
| N-Substituent | Isobutyl | Cyclopropyl |
Comparative Biological Activities and Mechanism of Action
While direct comparative studies are scarce, analysis of the individual compounds and their structural motifs allows for an insightful juxtaposition.
2.1. Cytotoxic and Anti-Cancer Activity
Fagaramide has demonstrated moderate cytotoxic activity against various cancer cell lines.[7][8] For instance, it has been evaluated against drug-sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells.[7] The α,β-unsaturated amide functionality is a key structural feature, acting as a potential Michael acceptor, which can contribute to cytotoxicity by forming covalent bonds with biological nucleophiles like cysteine residues in proteins.[9]
The synthetic analogue, this compound, belongs to a class of compounds that are being explored for various therapeutic purposes. While specific data on this exact molecule is limited in the public domain, related structures containing the 3-(benzo[d][1][7]dioxol-5-yl) moiety have been synthesized and evaluated as potent synergists against fluconazole-resistant Candida albicans and as potential antitumor agents.[10][11] The cyclopropyl group, being a strained ring system, can influence binding affinity and metabolic stability compared to the more flexible isobutyl group of fagaramide.
2.2. Insecticidal and Antimicrobial Activity
Fagaramide is well-documented for its insecticidal properties.[1] Alkamides, in general, are known to target the nervous systems of insects, often by modulating voltage-gated sodium channels.[12] This neurotoxic effect disrupts normal nerve function, leading to paralysis and death. This mechanism is a focal point of research for developing new bio-insecticides.[13] Fagaramide has also shown antimicrobial activity against various pathogens.[1]
The 1,3-benzodioxole moiety present in both compounds is famously used in the synergistic insecticide piperonyl butoxide (PBO).[4] PBO enhances the potency of other insecticides by inhibiting cytochrome P450 enzymes in insects, which are responsible for detoxification.[4] Therefore, it is highly probable that this compound also possesses insecticidal or synergistic properties, though this requires experimental validation.
2.3. Neuromodulatory and Analgesic Effects
Certain alkamides from Zanthoxylum species are known to produce pungent and tingling sensations, which is indicative of interaction with sensory nerve fibers.[12] This has led to investigations into their potential as local anesthetics and analgesics, with some actions attributed to the blockade of voltage-gated sodium channels.[12]
Synthesis and Experimental Evaluation
The divergence between these two molecules is most apparent in their origin. Fagaramide is a product of plant biosynthesis, while its cyclopropyl counterpart is a result of synthetic organic chemistry.
3.1. Synthesis Pathways
-
Fagaramide: As a natural product, fagaramide is typically obtained through extraction from plant material (e.g., the stem bark of Zanthoxylum species) followed by chromatographic purification.[1] However, its relatively simple structure also makes it amenable to total synthesis.
-
This compound: This compound is synthesized in the laboratory. A common synthetic route involves the coupling of 3-(1,3-benzodioxol-5-yl)acrylic acid (derived from piperonal)[3] with cyclopropylamine. This is a standard amidation reaction, often facilitated by peptide coupling reagents.
The workflow for synthesizing and evaluating analogues is visualized below.
Caption: Workflow for synthesis and evaluation of the target compound.
3.2. Experimental Protocol: Comparative Cytotoxicity Assessment via MTT Assay
To provide a quantitative comparison of the cytotoxic potential of fagaramide and its synthetic analogue, a standard cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is essential. This protocol outlines the necessary steps.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Fagaramide and this compound against a human cancer cell line (e.g., MCF-7, breast adenocarcinoma).
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fagaramide and this compound
-
DMSO (Dimethyl sulfoxide), sterile
-
MTT reagent (5 mg/mL in PBS)
-
96-well microplates
-
Multi-channel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
-
Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 10 mM stock solutions of each compound in DMSO.
-
Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.
-
Rationale: A wide concentration range is crucial for accurately determining the IC50 value.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Rationale: DMSO acts as a solvent to solubilize the formazan, allowing for spectrophotometric quantification.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The relationship between the experimental steps and the underlying cellular mechanism is depicted in the following diagram.
Caption: Mechanism and workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of fagaramide and this compound highlights a classic theme in medicinal chemistry: the interplay between natural product scaffolds and synthetic innovation. Fagaramide serves as a valuable lead compound with a spectrum of established biological activities. The synthetic analogue, characterized by the rigid cyclopropyl group, represents a rational design approach to probe the structure-activity relationship (SAR) of the N-substituent.
Future research should focus on a direct, head-to-head experimental comparison of these two compounds across various assays, including cytotoxicity, insecticidal activity, and their effects on specific molecular targets like ion channels or metabolic enzymes. Such studies will not only elucidate the specific contributions of the isobutyl versus cyclopropyl groups but also pave the way for the design of more potent and selective therapeutic or agrochemical agents based on the versatile 3-(1,3-benzodioxol-5-yl)acrylamide scaffold.
References
-
Wamalwa, M., et al. (2021). Cytotoxicity of fagaramide derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells. Natural Product Research, 35(4), 579-586.
-
Barrera Tomas, M., et al. (2018). Synthesis of Analogs of Trans-Fagaramide and Their Cytotoxic Activity. Pharmaceutical Chemistry Journal, 51(11), 995–1004.
-
Nna, P.J., et al. (2019). Fagaramide and Pellitorine from the Stem Bark of Zanthoxylum zanthoxyloides and Their Antimicrobial Activities. South Asian Research Journal of Natural Products, 2(3), 1-8.
-
Wikipedia. (2025). Fagaramide.
-
Wikipedia. (2026). Piperonal.
-
Guidechem. (n.d.). Piperonyl alcohol 495-76-1 wiki.
-
ResearchGate. (n.d.). Insecticidal activity of a novel fatty acid amide derivative from Streptomyces species against Helicoverpa armigera.
-
Semantic Scholar. (n.d.). Cytotoxicity of fagaramide derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells.
-
PubChem. (n.d.). Fagaramide.
-
Lin, Y.-C., et al. (2024). Alkamides in Zanthoxylum Species: Phytochemical Profiles and Local Anesthetic Activities. Molecules, 29(1), 234.
-
Ataman Kimya. (n.d.). PIPERONAL.
-
PubChem. (n.d.). Piperonyl alcohol.
-
Wikipedia. (2026). Piperonyl butoxide.
-
Kummer, L.O., et al. (2021). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. Molecules, 26(11), 3328.
-
Zhang, Y., et al. (2025). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Frontiers in Plant Science, 16.
-
Zhang, Z., et al. (2017). Design, synthesis, and SAR study of 3-(benzo[d][1][7]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Bioorganic & Medicinal Chemistry Letters, 27(19), 4571-4575.
-
ResearchGate. (n.d.). The structure of trans-fagaramide showing a pharmacophore that could be responsible for its anti-TB activity.
-
MDPI. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
-
Cushman, M., et al. (1985). Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid fagaronine chloride. Journal of Medicinal Chemistry, 28(8), 1031-6.
-
Gharehbaghi, K., et al. (1994). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. International Journal of Cancer, 57(2), 256-60.
-
MDPI. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
-
Ali, B., et al. (2022). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Molecules, 27(22), 7949.
-
Gelly, J-C., et al. (2015). Cheminformatic comparison of approved drugs from natural product versus synthetic origins. Bioorganic & Medicinal Chemistry Letters, 25(21), 4746-52.
-
Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-9.
-
ChemicalBook. (n.d.). This compound Product Description.
-
Zhu, F., et al. (2021). Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. Green Chemistry, 23(18), 7087-7115.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fagaramide - Wikipedia [en.wikipedia.org]
- 3. Piperonal - Wikipedia [en.wikipedia.org]
- 4. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
- 5. 329777-82-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Fagaramide | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of fagaramide derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alkamides in Zanthoxylum Species: Phytochemical Profiles and Local Anesthetic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda [frontiersin.org]
Confirming the Mechanism of Action of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide: A Comparative Guide to Experimental Validation
For researchers and drug development professionals, elucidating the precise mechanism of action of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive, technically grounded framework for confirming the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide, a synthetic acrylamide derivative with potential therapeutic value. Drawing from established methodologies in enzymology and cell biology, we present a logical, multi-faceted approach to not only identify the molecular target but also to characterize the nature of the interaction. This guide will objectively compare experimental approaches and provide the rationale behind a tiered investigational workflow.
The core hypothesis, based on structural similarities to known modulators of epigenetic enzymes, is that this compound may function as either a sirtuin-activating compound (STAC) or a histone deacetylase (HDAC) inhibitor. Both sirtuins and HDACs are key regulators of protein acetylation, influencing a myriad of cellular processes.[1][2] Sirtuins, a class of NAD+-dependent deacetylases, are implicated in longevity and metabolic regulation, while HDACs play a crucial role in gene expression and are established targets in oncology.[1][3][4]
This guide will detail a systematic approach to distinguish between these possibilities and to provide robust, publishable evidence of the compound's mechanism.
I. Initial Target Class Identification: A Fork in the Road
The first crucial step is to determine whether the compound interacts with sirtuins or HDACs. This can be achieved through a parallel screening approach using commercially available, broad-spectrum enzyme activity assays.
Experimental Workflow: Initial Target Screening
Caption: Initial screening workflow to differentiate between sirtuin and HDAC activity.
A. Sirtuin Activity Assays
Sirtuins are a family of seven NAD+-dependent lysine deacylases (SIRT1-7) in mammals.[5] A common method to assess sirtuin activity is through a fluorometric assay.[6] These assays typically utilize a peptide substrate with an acetylated lysine residue adjacent to a fluorophore. Upon deacetylation by a sirtuin, a developing reagent cleaves the deacetylated peptide, releasing the fluorophore and generating a quantifiable signal.
Protocol: Fluorometric Sirtuin Activity Assay
-
Reagents: Recombinant human sirtuin (e.g., SIRT1, SIRT2, or a broad-spectrum sirtuin), fluorogenic acetylated peptide substrate, NAD+, developing reagent, and the test compound.
-
Procedure:
-
In a 96-well plate, combine the sirtuin enzyme, NAD+, and varying concentrations of this compound.
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the developing reagent.
-
Measure fluorescence intensity using a plate reader.
-
-
Controls:
-
Positive Control (Activator): Resveratrol, a well-characterized STAC.[7]
-
Positive Control (Inhibitor): Nicotinamide, a known sirtuin inhibitor.
-
Negative Control: Vehicle (e.g., DMSO).
-
B. HDAC Activity Assays
HDACs are a class of enzymes that remove acetyl groups from histones and other proteins.[2][3] Similar to sirtuin assays, fluorometric assays are widely used to measure HDAC activity. These assays employ a similar principle, using a fluorogenic acetylated substrate that becomes susceptible to cleavage upon deacetylation.
Protocol: Fluorometric HDAC Activity Assay
-
Reagents: Recombinant human HDAC (e.g., a broad-spectrum HDAC or a specific isoform), fluorogenic acetylated substrate, developing reagent, and the test compound.
-
Procedure:
-
In a 96-well plate, combine the HDAC enzyme and varying concentrations of this compound.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined period.
-
Add the developing reagent.
-
Measure fluorescence intensity.
-
-
Controls:
-
Positive Control (Inhibitor): Trichostatin A (TSA) or Vorinostat (SAHA), potent pan-HDAC inhibitors.[8]
-
Negative Control: Vehicle (e.g., DMSO).
-
Data Interpretation and Comparison
The results from these initial screens will provide the first critical piece of evidence.
| Expected Outcome | Interpretation | Next Steps |
| Increased fluorescence in sirtuin assay | Potential sirtuin activator | Proceed to sirtuin-specific validation |
| Decreased fluorescence in sirtuin assay | Potential sirtuin inhibitor | Proceed to sirtuin-specific validation |
| Decreased fluorescence in HDAC assay | Potential HDAC inhibitor | Proceed to HDAC-specific validation |
| No significant change in either assay | The compound may not target these enzyme classes | Consider alternative target identification methods |
II. Target Validation and Mechanistic Characterization
Once a primary target class has been identified, the next phase involves more detailed biochemical and cellular assays to confirm the specific enzyme isoform, determine the mode of action, and demonstrate target engagement in a cellular context.
A. Biochemical Characterization
Enzyme Kinetics: To understand how the compound interacts with its target enzyme, kinetic studies are essential. By measuring the reaction velocity at different substrate concentrations in the presence and absence of the inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9]
Protocol: Enzyme Inhibition Kinetics
-
Perform the relevant enzyme activity assay (sirtuin or HDAC) with varying concentrations of the natural substrate (acetylated peptide or histone) and a fixed concentration of this compound.
-
Measure the initial reaction rates (V₀).
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect on Km and Vmax.[9]
| Inhibition Type | Effect on Km | Effect on Vmax |
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
Isoform Selectivity: It is crucial to determine if the compound is selective for a particular sirtuin or HDAC isoform. This is achieved by running the activity assays against a panel of individual recombinant enzymes.
B. Cellular Target Engagement
Confirming that a compound binds to its intended target within a living cell is a critical step for validating its mechanism of action.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11] CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.
Experimental Workflow: Cellular Target Engagement
Sources
- 1. Sirtuin-activating compound - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sirtuin Modulating Compounds: Influencing the Function of Key Proteins for Longevity [nad.com]
- 8. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 9. quora.com [quora.com]
- 10. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
